molecular formula C19H20N6O B12166981 6-phenyl-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

6-phenyl-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

Cat. No.: B12166981
M. Wt: 348.4 g/mol
InChI Key: DNVZTODOANGOSR-UHFFFAOYSA-N
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Description

6-phenyl-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a pyridazinone core, which is known for its diverse biological activities, and is further functionalized with phenyl and pyrimidinyl-piperazine groups, enhancing its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the phenyl group and the pyrimidinyl-piperazine moiety. Key steps include:

    Formation of the Pyridazinone Core: This can be achieved through a cyclization reaction involving hydrazine derivatives and diketones.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the Pyrimidinyl-Piperazine Moiety: This is typically done through nucleophilic substitution reactions, where the piperazine ring is functionalized with a pyrimidinyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed, especially on the phenyl and pyrimidinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-phenyl-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including neurodegenerative disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-phenyl-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects through:

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating their activity.

    Inhibition of Enzymes: It may inhibit certain enzymes, affecting metabolic pathways.

    Modulation of Signaling Pathways: The compound can influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    Triazole-Pyrimidine Hybrids: Studied for their neuroprotective and anti-inflammatory properties.

Uniqueness

6-phenyl-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one stands out due to its unique combination of functional groups, which confer a distinct set of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H20N6O

Molecular Weight

348.4 g/mol

IUPAC Name

6-phenyl-2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]pyridazin-3-one

InChI

InChI=1S/C19H20N6O/c26-18-8-7-17(16-5-2-1-3-6-16)22-25(18)15-23-11-13-24(14-12-23)19-20-9-4-10-21-19/h1-10H,11-15H2

InChI Key

DNVZTODOANGOSR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C4=NC=CC=N4

Origin of Product

United States

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